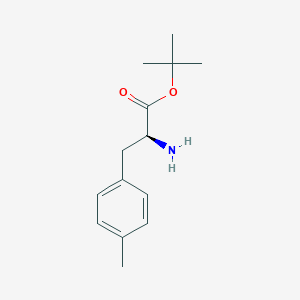
tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom, joined to an alkyl or an aryl group . This compound is notable for its tert-butyl group, which is known for its unique reactivity patterns in chemical transformations .
Preparation Methods
The synthesis of tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may employ flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups. Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may serve as a precursor for pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl acetate: Another ester with a simpler structure and different reactivity patterns.
Methyl butyrate: Similar in structure but with different applications and properties.
Isopropyl butyrate: Shares some reactivity characteristics but differs in its industrial uses. The uniqueness of this compound lies in its specific tert-butyl group, which imparts distinct reactivity and stability properties.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-10-5-7-11(8-6-10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
InChI Key |
FNWRKKNMDIEZIT-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


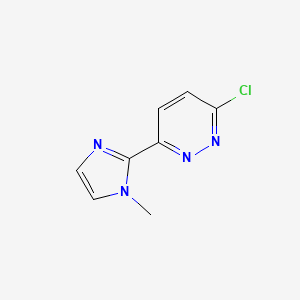
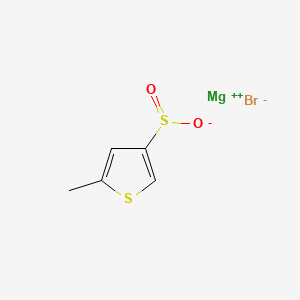
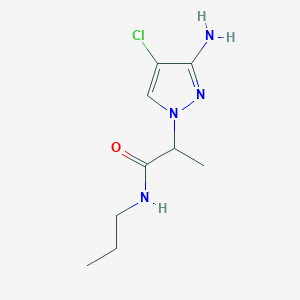
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
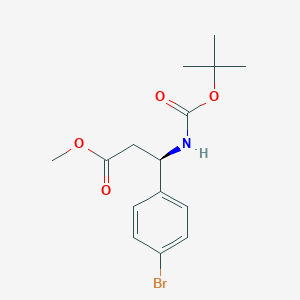

![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)

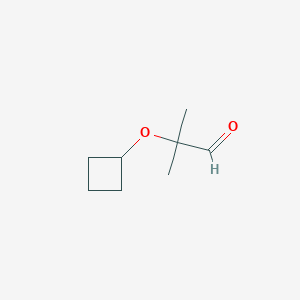
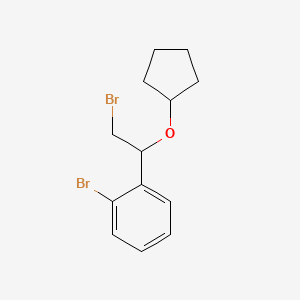

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)


